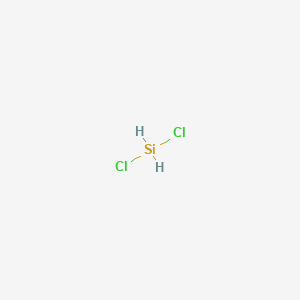
Dichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.
Properties
Molecular Formula |
Cl2H2Si SiH2Cl2 |
|---|---|
Molecular Weight |
101.00 g/mol |
IUPAC Name |
dichlorosilane |
InChI |
InChI=1S/Cl2H2Si/c1-3-2/h3H2 |
InChI Key |
MROCJMGDEKINLD-UHFFFAOYSA-N |
SMILES |
[SiH2](Cl)Cl |
Canonical SMILES |
[SiH2](Cl)Cl |
boiling_point |
8 °C |
flash_point |
-28 °C c.c. |
melting_point |
-122 °C |
physical_description |
Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |
solubility |
Solubility in water: reaction |
vapor_density |
Relative vapor density (air = 1): 3.48 |
vapor_pressure |
Vapor pressure, kPa at 20 °C: 163.6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














